molecular formula C9H13N3 B2658121 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1864394-68-2

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2658121
CAS No.: 1864394-68-2
M. Wt: 163.224
InChI Key: PGXRGFCCKRUMPJ-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidine ring at the 6-position

Scientific Research Applications

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine compounds can be influenced by the different stereoisomers and the spatial orientation of substituents. These factors can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research of pyrrolidine compounds include the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . Furthermore, the development of new efficient antitrypanosomal compounds with less side effects is an urgent need .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-methyl-6-chloropyrimidine with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Starting Materials: 4-Methyl-6-chloropyrimidine and pyrrolidine.

    Reagents: Potassium carbonate (base).

    Solvent: Dimethylformamide (DMF).

    Reaction Conditions: Elevated temperature (typically around 100-120°C).

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.

    Oxidation and Reduction: The methyl group and the pyrrolidine ring can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can form condensation products with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-Methyl-6-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.

    4-Methyl-6-(azepan-1-yl)pyrimidine: Features an azepane ring in place of the pyrrolidine ring.

Uniqueness

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific combination of the pyrimidine and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. The non-planarity of the pyrrolidine ring can enhance three-dimensional coverage and binding interactions with biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXRGFCCKRUMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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